molecular formula C18H11N3O5 B5797208 2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5797208
M. Wt: 349.3 g/mol
InChI Key: LEWTVSAXDOLVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BHQ or benzoisoquinoline-1,3-dione. BHQ has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various aspects of cellular function.

Mechanism of Action

The mechanism of action of BHQ involves its ability to bind to calcium ions and inhibit their release from intracellular stores. This inhibition of calcium release can have a variety of downstream effects on cellular signaling pathways, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
BHQ has been found to have a variety of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as muscle contraction and neurotransmitter release. It has also been found to have antioxidant properties and to be capable of inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BHQ in lab experiments is its ability to selectively inhibit calcium signaling pathways without affecting other cellular processes. However, one limitation is that BHQ can be toxic to cells at high concentrations, making it important to carefully control dosages in experiments.

Future Directions

There are many potential future directions for research involving BHQ, including the development of new fluorescent probes for imaging cellular processes, the investigation of its potential as an anti-cancer agent, and the exploration of its role in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of BHQ and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of BHQ involves several steps, starting with the reaction of 2-nitroaniline with phthalic anhydride to form 2-anilino-5-nitrobenzoic acid. This compound is then reduced using a palladium-catalyzed hydrogenation reaction to form 2-anilino-5-aminobenzoic acid. The final step involves the reaction of 2-anilino-5-aminobenzoic acid with nitrous acid to form BHQ.

Scientific Research Applications

BHQ has been used in a variety of scientific research applications, including as a fluorescent probe for detecting and imaging cellular processes. It has also been used as a tool for investigating the mechanisms of action of various drugs and compounds. BHQ has been found to be particularly useful in studying the role of calcium signaling in cellular processes.

properties

IUPAC Name

2-anilino-5-hydroxy-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O5/c22-14-9-13-15-11(16(14)21(25)26)7-4-8-12(15)17(23)20(18(13)24)19-10-5-2-1-3-6-10/h1-9,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWTVSAXDOLVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=C3C(=CC(=C4[N+](=O)[O-])O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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